N,N,2-triethyl-1-piperidinecarboxamide
Description
N,N,2-Triethyl-1-piperidinecarboxamide is a substituted piperidine derivative characterized by a carboxamide group at the 1-position of the piperidine ring and ethyl substituents at the N, N, and 2-positions. Piperidinecarboxamides are widely studied for their pharmacological and chemical versatility, with substituents dictating solubility, bioavailability, and biological activity .
Properties
IUPAC Name |
N,N,2-triethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-4-11-9-7-8-10-14(11)12(15)13(5-2)6-3/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGBDYHPEQCFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)N(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The table below compares N,N,2-triethyl-1-piperidinecarboxamide with structurally related piperidinecarboxamides:
Key Observations :
- Lipophilicity : The triethyl substituents in the target compound likely increase lipophilicity compared to polar derivatives like N-(2-hydroxyethyl)piperidine-1-carboxamide. This property may enhance blood-brain barrier penetration, making it suitable for central nervous system (CNS) applications .
- Solubility : Compounds with hydroxyethyl or methoxy groups (e.g., ) exhibit improved aqueous solubility, favoring topical or systemic administration .
- Bioactivity : Substituted benzamides and anilides (e.g., Clebopride analogs) show dopamine receptor affinity, suggesting that bulky alkyl or aromatic groups on the piperidinecarboxamide scaffold are critical for CNS targeting .
Critical Analysis of Divergences
- Substituent Effects : While alkyl groups enhance CNS penetration, they may reduce solubility, necessitating formulation adjustments. Conversely, polar groups improve solubility but limit blood-brain barrier traversal .
- Receptor Binding : highlights that reversing the amide bond (benzamide vs. anilide) retains dopamine affinity but eliminates gastric motility effects, underscoring the scaffold's versatility in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
